Orthogonal Reactivity vs. 5-Hydroxypyrimidine Derivatives
The compound features an orthogonal protecting group strategy: the 2-amino position is protected as a tert-butyl carbamate (Boc), while the 5-hydroxy group remains free for functionalization. This is in direct contrast to a structurally close comparator, tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 914377-34-7), which has a second Boc group protecting the hydroxyl, rendering it inert in reactions that require a nucleophilic oxygen . This difference is critical for applications like nucleoside analog synthesis, where the free 5-hydroxy group acts as the glycosylation handle [1].
| Evidence Dimension | Protecting group state at 5-hydroxy position |
|---|---|
| Target Compound Data | Free hydroxyl (-OH) group |
| Comparator Or Baseline | CAS 914377-34-7: tert-Butoxycarbonyl (Boc) protected hydroxyl group |
| Quantified Difference | N/A (Qualitative structural difference) |
| Conditions | Structural analysis based on IUPAC name and molecular formula |
Why This Matters
This structural difference dictates the compound's utility in specific synthetic steps, preventing procurement of an incorrect, unreactive analog.
- [1] He, Y. et al. Patent Disclosure. Compound disclosed as an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine. Semantic Scholar. View Source
